N-(2-carboxyethyl)-N-methyl-beta-alanine

Description

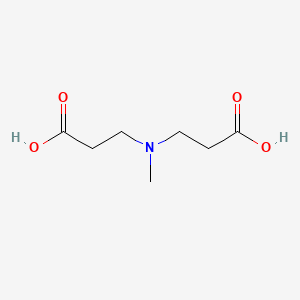

N-(2-Carboxyethyl)-N-methyl-beta-alanine is a substituted beta-alanine derivative characterized by a methyl group and a carboxyethyl moiety attached to the nitrogen atom. Beta-alanine derivatives are versatile due to their amphiphilic nature, enabling roles as surfactants, ligands, or bioactive molecules depending on substituents .

Properties

IUPAC Name |

3-[2-carboxyethyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKIOGNAKWLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carboxyethyl)-N-methyl-beta-alanine typically involves the reaction of beta-alanine with 2-bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of beta-alanine attacks the electrophilic carbon of 2-bromoacetic acid, resulting in the formation of the carboxyethyl derivative. The methylation of the amino group can be achieved using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carboxyethyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the carboxyethyl group.

Scientific Research Applications

N-(2-carboxyethyl)-N-methyl-beta-alanine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and its antioxidant properties.

Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-carboxyethyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing metabolic processes. It may also interact with receptors and transporters, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Surfactant Analogues

Key Compounds :

- N-(2-Carboxyethyl)-N-dodecyl-beta-alanine (CAS 17066-08-9): A high-performance surfactant with a dodecyl chain, offering solubility in polar and nonpolar solvents. It is used in detergents and emulsifiers due to its stability and low toxicity .

- N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine (CAS 50695-81-3): A long-chain surfactant with a stearoyl group, analyzed via reverse-phase HPLC. Its logP of 6.19 indicates high hydrophobicity, suitable for lipid-rich formulations .

Table 1: Surfactant Analogues Comparison

| Compound | Molecular Formula | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| N-(2-Carboxyethyl)-N-dodecyl-beta-alanine | C₁₈H₃₅NO₄ | 329.48 g/mol | High solubility, low irritation | Detergents, emulsifiers |

| N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine | C₂₄H₄₅NO₅ | 427.63 g/mol | High logP (6.19), hydrophobic | Cosmetics, lipid formulations |

Catalytic Ligands

N,N-Dimethyl-beta-alanine demonstrates superior efficacy as a phosphine-free ligand in palladium-catalyzed Heck reactions compared to N,N-dimethylglycine. Kinetic studies show faster oxidative addition of aryl halides to palladium, achieving a turnover number of 10³. This enhanced activity is attributed to the extended carbon chain in beta-alanine, which stabilizes transition states .

Table 2: Ligand Performance in Heck Reactions

| Ligand | Turnover Number (TON) | Oxidative Addition Rate | Key Advantage |

|---|---|---|---|

| N,N-Dimethyl-beta-alanine | 10³ | Faster | Stabilizes Pd intermediates |

| N,N-Dimethylglycine | Lower | Slower | Limited steric flexibility |

Neurotoxic Analogues

Beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) are neurotoxic non-proteinogenic amino acids. BMAA (EC₅₀ ≈ 1 mM) acts via NMDA receptor activation, while BOAA (EC₅₀ ≈ 20 µM) targets non-NMDA receptors. Both induce motor neuron degeneration linked to diseases like ALS-Parkinsonism-dementia complex and lathyrism . Cyanobacteria ubiquitously produce BMAA, posing environmental exposure risks .

Table 3: Neurotoxicity Profiles

| Compound | EC₅₀ (Neuronal Degradation) | Receptor Target | Disease Association |

|---|---|---|---|

| BMAA | 1 mM | NMDA | ALS-Parkinsonism-dementia |

| BOAA | 20 µM | Non-NMDA (AMPA/kainate) | Lathyrism |

Pharmacological and Structural Analogues

- (R)-β-Alanopine (CAS 2254-38-8): A stereospecific derivative with applications in chelating agents. Its structure includes a D-alanine backbone, distinguishing it from the methyl-substituted parent compound .

- N-Methyl-N-[4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alanine ester: A dye intermediate with a phenoxyethyl ester group, highlighting the versatility of beta-alanine in synthetic chemistry .

Key Findings and Implications

- Surfactant Performance : Alkyl chain length (e.g., dodecyl vs. stearoyl) dictates hydrophobicity and application scope.

- Catalytic Efficiency : Beta-alanine derivatives outperform glycine analogues due to enhanced transition-state stabilization.

- Neurotoxicity Mechanisms: Substituents like methylamino (BMAA) or oxalylamino (BOAA) determine receptor specificity and toxicity thresholds.

Biological Activity

N-(2-Carboxyethyl)-N-methyl-beta-alanine is a derivative of beta-alanine, characterized by the addition of a carboxyethyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₄

- Appearance : White solid

- Solubility : Soluble in water, enhancing its utility in biological applications

The unique structural modifications of this compound contribute to its enhanced biological activity compared to other beta-alanine derivatives. The carboxyethyl group increases its chelation properties, allowing it to form stable complexes with metal ions, which is crucial for various biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The carboxyethyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The methyl and carboxyethyl groups enhance hydrophobic interactions, facilitating incorporation into lipid membranes, which may affect membrane-associated processes.

Biological Activities

-

Antioxidant Properties :

- This compound exhibits significant antioxidant activity, which may be beneficial in protecting against oxidative stress in various biological systems. This property suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Insulin Sensitivity :

- Research indicates that this compound may improve insulin sensitivity, making it a candidate for managing metabolic disorders such as diabetes.

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have investigated the effects of beta-alanine supplementation, which provides insights into the biological activity of its derivatives:

- A meta-analysis indicated that beta-alanine supplementation significantly increases muscle carnosine content, which is associated with improved exercise performance and reduced fatigue during high-intensity activities .

- In animal models, elevated levels of carnosine due to beta-alanine supplementation have been linked to enhanced intracellular buffering capacity and reduced oxidative stress, suggesting that similar benefits may extend to this compound due to its structural similarities .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Beta-Alanine | Amino Acid | Simple structure; involved in muscle metabolism |

| N-(2-Carboxyethyl)-Beta-Alanine | Amino Acid Derivative | Enhanced chelation properties; used in agriculture |

| N-Methyl-Glycine | Amino Acid | Methylated version of glycine; involved in neurotransmission |

| N-(2-Carboxyethyl)-Iminodiacetic Acid | Chelating Agent | Stronger metal ion complexation; biodegradable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.